2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is a compound belonging to the class of organic compounds known as indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole in good yield . Another method involves N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, catalytic processes, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Methoxy-2-methylindole: Used in the synthesis of indolylquinoxalines and other complex molecules.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Another indole derivative with potential biological activity
Uniqueness
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74588-83-3 |
---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-11-7-8-13-12(9-11)14(17(20)21)15(18-13)16(19)10-5-3-2-4-6-10/h2-9,18H,1H3,(H,20,21) |
InChI Key |
CWAMIPKIMODQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C(=O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.